molecular formula C9H13F2NO2 B6944547 N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide

Cat. No.: B6944547
M. Wt: 205.20 g/mol
InChI Key: LHBHMWJXGFLCDV-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c1-8(4-14-5-8)7(13)12-6-2-9(10,11)3-6/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHMWJXGFLCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide typically involves the formation of the difluorocyclobutyl ring followed by the introduction of the oxetane and carboxamide groups. One common method involves the cyclization of a suitable precursor with difluoromethylene groups under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization and quality control measures to confirm the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • 4,4-Difluorocyclohexanemethanol
  • Diethyl 3,3-difluoropentanedioate

Uniqueness

N-(3,3-difluorocyclobutyl)-3-methyloxetane-3-carboxamide is unique due to its specific combination of a difluorocyclobutyl ring and an oxetane carboxamide group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

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